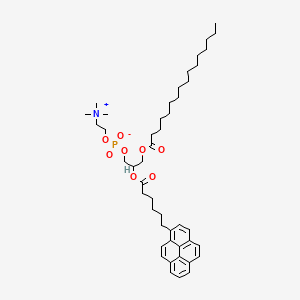
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is a biochemical reagent known for its unique structure and properties. This compound is a lipid molecule that incorporates a pyrene moiety, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl involves the incorporation of a pyrene group into the phosphatidylcholine molecule. The process typically starts with the preparation of pyrene-1-yl hexanoic acid, which is then coupled with L-alpha-phosphatidylcholine under specific reaction conditions. The reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography and recrystallization to ensure the final product meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the pyrene group, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrene-1,6-dione, while reduction can yield pyrene-1-yl hexanol .
Aplicaciones Científicas De Investigación
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for studying lipid interactions and membrane dynamics.
Biology: The compound is used in cell membrane studies to investigate lipid bilayer behavior and protein-lipid interactions.
Industry: The compound is used in the development of biosensors and diagnostic tools due to its fluorescent properties
Mecanismo De Acción
The mechanism of action of L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl involves its incorporation into lipid bilayers, where it can interact with other lipids and proteins. The pyrene moiety allows for the visualization of these interactions through fluorescence, providing insights into membrane dynamics and protein-lipid interactions. The compound’s effects are mediated through its ability to integrate into lipid membranes and alter their properties .
Comparación Con Compuestos Similares
Similar Compounds
L-alpha-Phosphatidylcholine: A common phospholipid found in cell membranes, lacking the pyrene moiety.
Pyrene-labeled Phospholipids: Other phospholipids labeled with pyrene groups at different positions, used for similar research applications.
Uniqueness
L-alpha-Phosphatidylcholine beta-(pyren-1-yl)hexanoyl-gamma-palmitoyl is unique due to the specific positioning of the pyrene moiety, which provides distinct fluorescent properties and allows for specific interactions with lipid bilayers. This makes it particularly useful for detailed studies of membrane dynamics and protein-lipid interactions .
Propiedades
IUPAC Name |
[3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSSRHTYLXAJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

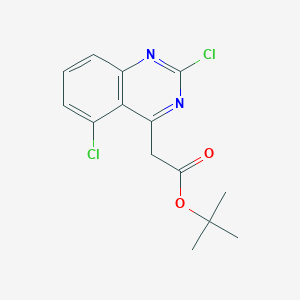
![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)
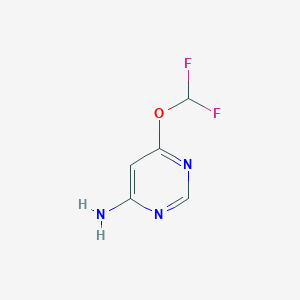
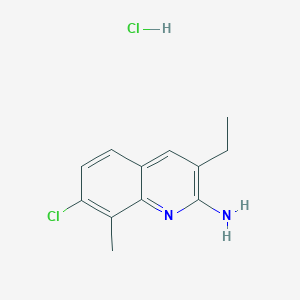
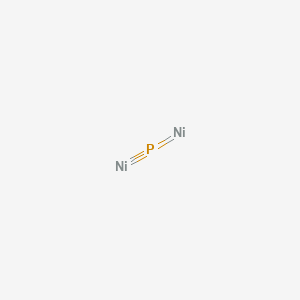
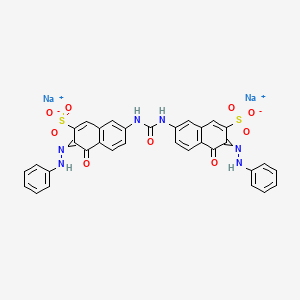
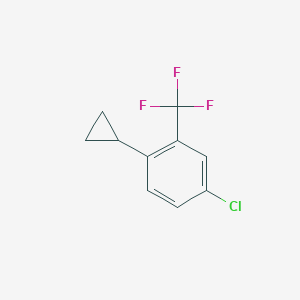
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
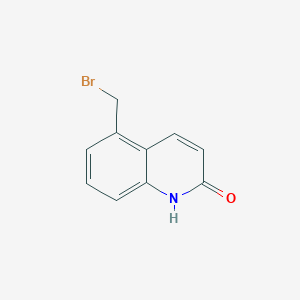

![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)

